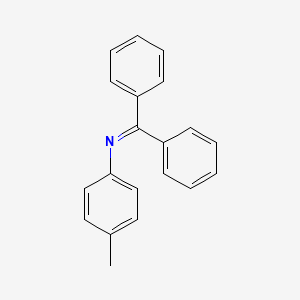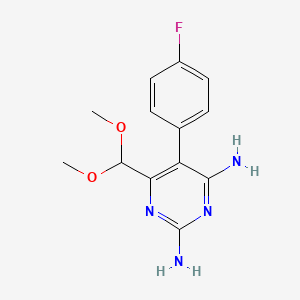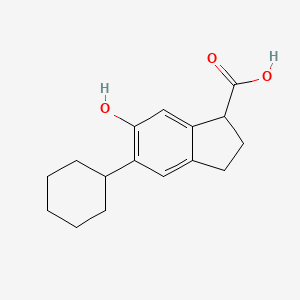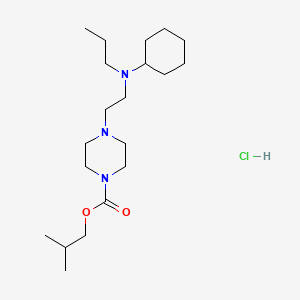
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride is a complex organic compound with a piperazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the carboxylic acid group and subsequent esterification. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxycarbonylpiperazine: Similar in structure but with an ethoxy group instead of the isobutyl ester.
Piperazine-1-carboxylic acid ethyl ester: Another ester derivative of piperazine with different substituents.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(cyclohexylpropylamino)ethyl)-, isobutyl ester, hydrochloride is unique due to its specific substituents, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
24269-80-5 |
|---|---|
Fórmula molecular |
C20H40ClN3O2 |
Peso molecular |
390.0 g/mol |
Nombre IUPAC |
2-methylpropyl 4-[2-[cyclohexyl(propyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H39N3O2.ClH/c1-4-10-22(19-8-6-5-7-9-19)14-11-21-12-15-23(16-13-21)20(24)25-17-18(2)3;/h18-19H,4-17H2,1-3H3;1H |
Clave InChI |
SEDJFOGDKKTUMG-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCN1CCN(CC1)C(=O)OCC(C)C)C2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


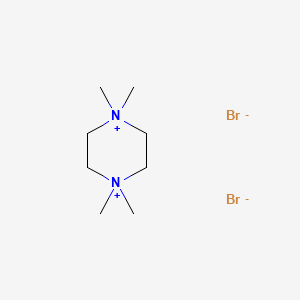
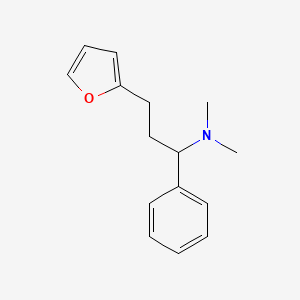
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
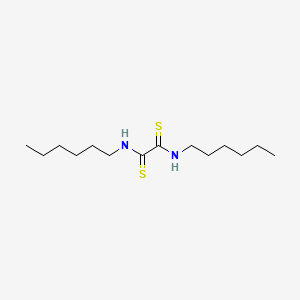
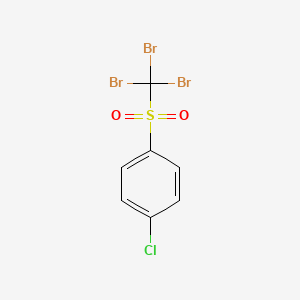
![3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide](/img/structure/B14688458.png)

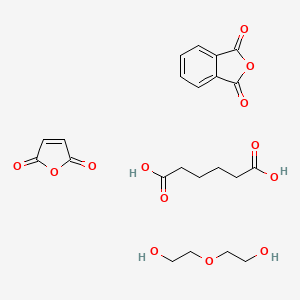
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
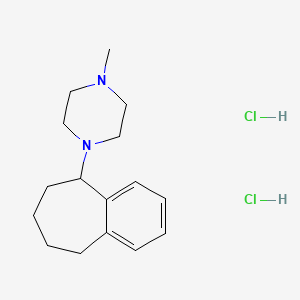
![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
